REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[F:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>ClC1C=CC=CC=1Cl>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([C:15]2[CH:16]=[CH:17][C:12]([F:11])=[CH:13][CH:14]=2)=[O:7])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-12 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |